Streptozocin
Description
What exactly is Streptozotocin?
Streptozotocin (STZ) is a natural chemical made from Streptomyces Achromogenes, which is especially harmful to the beta pancreas cells in mammals. It is utilized in medical research as a chemotherapeutic medication to treat certain cancers of the islets that make up Langerhans and in medical research to create an animal model of type-1 diabetes. It also acts as an antibiotic that works for Gram-positive bacteria. STZ blocks the DNA synthesis in mammalian cells and microorganisms through cross-linking and alkylation of the DNA strands, altering the mammalian cell cycle. It is employed in medicine to treat certain cancers of those islets known as Langerhans and for medical studies to develop an animal model of high blood sugar and Alzheimer's disease in large doses, in addition to the type of diabetes, type 2, or in several small amounts.
Applications of Streptozotocin
Due to its toxic nature for beta cells in studies, Streptozotocin has been used for a long time to induce diabetes and insulitis in experimental animals. 2. Streptozotocin is also used to model Alzheimer's disease using memory loss in mice.
Mechanism of Streptozotocin
Streptozotocin is a glucosamine-nitrosourea compound. Like other alkylating agents within the nitrosourea category, it can be harmful to cells, creating DNA damage, but other mechanisms could also be involved. Damage to DNA triggers the activation of PARP, which is probably more crucial for diabetes development than DNA injury itself. 4 Streptozotocin is similar to glucose to be carried into cells through the glucose transport protein GLUT2. However, it is not recognized by different glucose transporters. This is why it is toxic to beta cells since they possess an extremely high concentration of GLUT2.
The history of Streptozotocin
Streptozotocin was first identified as an antimicrobial in the latter half of 1950, the late 1950s.
From the early 1960s to the mid-1960s, Streptozotocin was discovered to be selectively harmful to beta cells in the pancreatic islets. The cells regulate blood sugar levels through the production of an insulin hormone. This led to the possibility of using the drug as an animal model for diabetes and in medical treatments for beta cell cancers.
Structure
2D Structure
Propriétés
IUPAC Name |
1-methyl-1-nitroso-3-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJLQEPLLKMAKR-GKHCUFPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O7 | |
| Record name | STREPTOZOCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16241 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Streptozocin is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic., Ivory-colored or pale yellow solid; [HSDB] Light yellow crystalline solid; [MSDSonline], Solid | |
| Record name | STREPTOZOCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16241 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Streptozocin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7212 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Streptozocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (NTP, 1992), SOL IN WATER, LOWER ALCOHOLS & KETONES., SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS., 3.35e+01 g/L | |
| Record name | STREPTOZOCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16241 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Streptozocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00428 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STREPTOZOTOCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Streptozocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
POINTED PLATELETS OR PRISMS FROM 95% ETHANOL, PALE-YELLOW CRYSTALS, Ivory-colored crystalline powder | |
CAS No. |
18883-66-4, 66395-18-4 | |
| Record name | STREPTOZOCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16241 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-α-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66395-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Streptozocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066395184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Streptozocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00428 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | streptozocin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Streptozocin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-STREPTOZOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H27GUR065 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | STREPTOZOTOCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Streptozocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239 °F (Decomposes) (NTP, 1992), 115 °C | |
| Record name | STREPTOZOCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16241 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Streptozocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00428 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Streptozocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Streptozocin: A Technical Guide to its Chemical Properties and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of streptozocin (STZ), a critical compound for inducing experimental diabetes and for its use as an antineoplastic agent. This document consolidates key data, outlines experimental protocols, and visualizes molecular pathways to support research and development efforts.
Core Chemical and Physical Properties
This compound (CAS Number: 18883-66-4) is a naturally occurring glucosamine-nitrosourea compound produced by the bacterium Streptomyces achromogenes. Its unique structure, containing a cytotoxic methylnitrosourea (MNU) moiety linked to a glucose molecule, is responsible for its selective toxicity and biological activity.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅N₃O₇ | |
| Molecular Weight | 265.22 g/mol | |
| Appearance | Off-white to light yellow crystalline powder or pointed platelets/prisms | |
| Melting Point | 115-121 °C (decomposes) | |
| Solubility | Soluble in water, lower alcohols, and ketones. Insoluble in non-polar organic solvents. | |
| pKa | 1.35 | |
| UV Maximum (in ethanol) | 228 nm (ε = 6360) | |
| Optical Rotation [α]D²⁵ (aqueous solution) | +39° (at equilibrium) | |
| LogP | -1.45 |
Stability Profile of this compound
The stability of this compound is a critical factor in its experimental application, as its degradation can significantly impact its biological activity.
pH and Solution Stability
This compound's stability is highly dependent on pH. It exhibits maximum stability in acidic conditions, specifically at a pH of 4. As the pH increases towards neutral and alkaline conditions, its degradation rate rapidly increases. In a pH 7.4 buffer, this compound is almost completely degraded within 4 hours. This instability is due to the decomposition of the nitrosourea moiety, which can lead to the formation of diazomethane in alkaline solutions.
Upon dissolution in aqueous solutions, this compound undergoes mutarotation, resulting in an equilibrium mixture of its α and β anomers. The α-anomer is reported to be the more toxic of the two. This equilibration process typically takes 60 to 90 minutes.
Temperature and Storage
As a dry powder, this compound is stable for at least a year when stored at room temperature and for up to three years when stored as recommended (frozen and protected from moisture). For optimal long-term stability of the solid compound, storage at -20°C is recommended.
In solution, stability is also temperature-dependent. A solution in 100 mM citrate buffer (pH 4.5) stored at 4°C in the dark shows a slow degradation rate of approximately 0.1% per day. At room temperature, the degradation rate increases to about 1% per day. When stored at 37°C in a citrate buffer (pH 4.4), a 20% degradation was observed over 14 days.
Light Sensitivity
This compound solutions should be protected from light, as indicated by the common practice of storing them in the dark to maintain stability.
Mechanism of Action and Cellular Uptake
This compound's primary mechanism of action involves its ability to induce DNA damage, leading to cell death. Its selective toxicity towards pancreatic β-cells is a consequence of its structural similarity to glucose.
Signaling Pathway of this compound-Induced β-Cell Toxicity
The glucose moiety of this compound facilitates its transport into pancreatic β-cells, which have a high expression of the GLUT2 glucose transporter. Once inside the cell, the nitrosourea component acts as an alkylating agent, transferring a methyl group to DNA bases. This DNA methylation leads to DNA strand breaks and activates the DNA damage response pathway, including the activation of poly(ADP-ribose) polymerase (PARP). Overactivation
Methodological & Application
Application Notes and Protocols for the Preparation of Citrate Buffer for Streptozotocin Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This property makes it a widely used agent for inducing a state of hyperglycemia in laboratory animals, creating models of type 1 diabetes mellitus. The stability of STZ is highly pH-dependent, with maximal stability in an acidic environment.[1][2] Therefore, a citrate buffer is the universally recommended vehicle for dissolving and administering STZ to ensure its potency and the reproducibility of the diabetic model.[3] This document provides detailed protocols for the preparation of citrate buffer and the subsequent dissolution of STZ for injection.
Key Considerations
-
pH is Critical: STZ is most stable at a pH of approximately 4.5.[1][4] Deviations from this pH can lead to rapid degradation of the compound, reducing its diabetogenic efficacy.[1]
-
Temperature: The citrate buffer should be pre-chilled, and the STZ solution should be prepared on ice and used immediately.[1][5]
-
Freshness: Due to the instability of STZ in aqueous solutions, the STZ-citrate buffer solution must be prepared fresh immediately before injection, ideally within 5-20 minutes.[1][6]
-
Safety Precautions: STZ is a hazardous chemical and is considered a suspected carcinogen, mutagen, and teratogen.[7][8] All handling, including weighing and solution preparation, should be conducted in a certified chemical fume hood or a Class II Type B2 biological safety cabinet, with appropriate personal protective equipment (PPE).[7]
Data Presentation: Citrate Buffer and STZ Solution Parameters
| Parameter | Value | Reference(s) |
| Citrate Buffer Concentration | 0.1 M | [1][4][5] |
| 50 mM | [6] | |
| Optimal pH | 4.0 - 4.5 | [1][4][5][6] |
| STZ Stability in Citrate Buffer (pH 4.5) | Stable for immediate use (within 15-20 mins) | [1] |
| Can be stored at 4°C in the dark for up to 40 days with a 0.1% daily decrease in content | [1] | |
| Recommended Storage of STZ Powder | -20°C, protected from light | [4][5] |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Citrate Buffer (pH 4.5)
This protocol is one of the most commonly cited methods for preparing the vehicle for STZ injection.
Materials:
-
Citric Acid Monohydrate (MW: 210.14 g/mol )
-
Sodium Citrate Dihydrate (MW: 294.10 g/mol )
-
Distilled or deionized water (dH₂O)
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile conical tubes or bottles
Procedure:
-
Prepare Stock Solutions:
-
Prepare Citrate Buffer:
-
To prepare 100 mL of 0.1 M citrate buffer with a pH of approximately 4.5, combine the following volumes of the stock solutions:
-
A common starting point is to mix Solution A and Solution B in a specific ratio. One protocol suggests combining 2 parts of 0.1 M sodium citrate with 3 parts of 0.1 M citric acid.[5] Another protocol suggests combining 1.05 g of citric acid and 1.48 g of sodium citrate in dH₂O to make 100 mL.[4] A third method involves mixing 44.5 mL of 0.1 M citric acid with 55.5 mL of 0.1 M sodium citrate.[10]
-
-
Alternatively, start with a volume of Solution A and add Solution B while monitoring the pH with a calibrated pH meter until the desired pH of 4.5 is reached.
-
-
pH Adjustment:
-
Carefully monitor the pH of the buffer solution.
-
If necessary, adjust the pH to 4.5 using small additions of Solution A (to lower pH) or Solution B (to raise pH). Some protocols suggest using 1 N NaOH for pH adjustment.[5]
-
-
Sterilization and Storage:
-
Filter-sterilize the final buffer solution using a 0.22 µm filter into a sterile container.
-
Store the buffer at 4°C. It is recommended to prepare it fresh on the day of use.
-
Protocol 2: Preparation of Streptozotocin (STZ) Solution for Injection
This protocol outlines the steps for dissolving STZ in the prepared citrate buffer immediately prior to administration.
Materials:
-
Streptozotocin (STZ) powder
-
Ice-cold 0.1 M Citrate Buffer (pH 4.5)
-
Sterile, light-protected tubes (e.g., amber tubes or tubes wrapped in aluminum foil)
-
Syringes and needles for injection
-
Ice bucket
Procedure:
-
Pre-Injection Preparations:
-
Weighing STZ:
-
Allow the STZ vial to come to room temperature before opening to prevent condensation.
-
In a chemical fume hood, quickly and accurately weigh the required amount of STZ powder. STZ is light-sensitive, so minimize exposure to light.[9]
-
-
Dissolving STZ:
-
Immediately place the weighed STZ into a pre-chilled, sterile, light-protected tube on ice.
-
Add the calculated volume of ice-cold 0.1 M citrate buffer (pH 4.5) to the STZ powder to achieve the desired final concentration (e.g., 5 mg/mL, 7.5 mg/mL, or 10 mg/mL).[5][6][11]
-
Gently swirl the tube to dissolve the STZ completely.
-
-
Administration:
-
Draw the freshly prepared STZ solution into syringes for injection.
-
Administer the STZ solution to the animals via the desired route (commonly intraperitoneal injection) immediately, within 5-20 minutes of preparation.[1][6]
-
For control animals, inject an equivalent volume of the citrate buffer alone.[4]
-
Mandatory Visualizations
Caption: Workflow for the preparation of citrate buffer and streptozotocin solution for injection.
Caption: The influence of pH on the stability of Streptozotocin.
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. Citrate buffer: Significance and symbolism [wisdomlib.org]
- 4. Streptozotocin, Type I Diabetes Severity and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. mcgill.ca [mcgill.ca]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. yeasenbio.com [yeasenbio.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. diacomp.org [diacomp.org]
Application Notes and Protocols for Measuring Beta-Cell Mass Following Streptozotocin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta-cells of the pancreas in mammals. It is widely used in medical research to induce a state of hyperglycemia that mimics type 1 diabetes. STZ is a glucose analogue that enters the beta-cell via the GLUT2 glucose transporter. Its cytotoxic effects are mediated through multiple mechanisms, including DNA alkylation, the generation of reactive oxygen species (ROS), and the production of nitric oxide (NO), ultimately leading to beta-cell apoptosis and necrosis. Accurate quantification of beta-cell mass after STZ treatment is crucial for studying diabetes pathogenesis, evaluating potential therapeutic interventions aimed at beta-cell protection or regeneration, and understanding the mechanisms of beta-cell death.
This document provides detailed protocols for the induction of diabetes using STZ and the subsequent quantification of beta-cell mass using histological and imaging techniques.
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rodents
This protocol describes two common methods for inducing diabetes in mice or rats using STZ: a single high-dose regimen and a multiple low-dose regimen. The choice of regimen depends on the research question. A single high dose typically causes rapid and severe beta-cell destruction, while multiple low doses can induce a more gradual onset of hyperglycemia, sometimes accompanied by insulitis.
Materials:
-
Streptozotocin (STZ)
-
0.1 M Sodium Citrate buffer, pH 4.5 (prepare fresh)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal balance
-
Blood glucose monitoring system
Procedure:
-
Animal Preparation: House animals in accordance with institutional guidelines. For STZ administration, it is common to fast the animals for 4-6 hours to ensure consistent blood glucose levels.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M sodium citrate buffer (pH 4.5). STZ is unstable in solution, so it should be protected from light and used within 15-20 minutes of preparation.
-
STZ Administration (Intraperitoneal Injection):
-
Single High-Dose (SHD) Protocol: Administer a single intraperitoneal injection of STZ. A common dose for mice is 150-175 mg/kg body weight. For rats, a dose of 40-60 mg/kg is often used.
-
Multiple Low-Dose (MLD) Protocol: Administer daily intraperitoneal injections of a lower dose of STZ for five consecutive days. A typical dose for mice is 50 mg/kg body weight per day.
-
-
Post-Injection Monitoring:
-
To prevent STZ-induced hypoglycemia, provide animals with access to 10% (w/v) sucrose water for the first 24 hours after injection.
-
Monitor blood glucose levels daily or every other day from a tail vein blood sample. Hyperglycemia (blood glucose > 250-300 mg/dL) typically develops within 1 to 14 days, depending on the dose and regimen.
-
-
Confirmation of Diabetes: Animals are considered diabetic when they exhibit sustained hyperglycemia for several consecutive days.
Protocol 2: Pancreas Tissue Processing for Histological Analysis
Proper fixation and processing of the pancreas are critical for accurate morphometric analysis.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
PBS
-
Graded ethanol series (70%, 90%, 100%)
-
Xylene
-
Paraffin wax
-
Tissue cassettes
-
Microtome
-
Positively charged glass slides
Procedure:
-
Pancreas Dissection and Weighing: Euthanize the animal and carefully dissect the entire pancreas, removing attached fat and connective tissue. Weigh the pancreas to be used for the final beta-cell mass calculation.
-
Fixation: Lay the pancreas flat in a tissue cassette and fix in 4% PFA for 4-24 hours at 4°C.
-
Dehydration and Embedding:
-
Wash the tissue in PBS.
-
Dehydrate the tissue by incubating it in a graded series of
-
Troubleshooting & Optimization
Technical Support Center: High-Dose Streptozotocin Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering high mortality rates in mice following high-dose streptozotocin (STZ) administration for the induction of diabetes.
Troubleshooting Guide: High Mortality After STZ Injection
High mortality is a significant concern in high-dose STZ-induced diabetes models. This guide addresses common causes and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High mortality within the first 5 days post-STZ injection. | Acute STZ Toxicity: STZ can have direct toxic effects on organs other than the pancreas, such as the liver and kidneys, especially at high doses. | - Optimize STZ Dose: Conduct a pilot study with a range of STZ doses (e.g., 150-200 mg/kg) to determine the optimal dose for your specific mouse strain and experimental conditions that induces robust hyperglycemia with acceptable mortality. - Mouse Strain Selection: Be aware that different mouse strains exhibit varying sensitivity to STZ. For instance, nude mice from Charles River Laboratories (CRL) have been reported to have lower mortality rates compared to those from Taconic Farms (TAC) or Jackson Laboratories (JAX) at similar high doses. - Hydration: Administer 1.0 mL of sterile physiological saline subcutaneously to counteract dehydration. |
| Mortality occurring more than 10 days post-STZ injection. | Complications of Severe Hyperglycemia: Sustained high blood glucose levels lead to complications such as dehydration, significant weight loss, and polyuria, which can be fatal. | - Blood Glucose Monitoring: Regularly monitor blood glucose levels. - Supportive Care: Provide supportive care, including easily accessible food and water. In some cases, low-dose insulin therapy may be considered to manage extreme hyperglycemia and reduce mortality, though this can complicate the interpretation of results. - Humane Endpoints: Establish |
Technical Support Center: Optimizing Streptozotocin (STZ) for Stable and Reproducible Hyperglycemia
Welcome to the technical support center for streptozotocin (STZ)-induced hyperglycemia models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving consistent and reliable diabetic animal models.
Frequently Asked Questions (FAQs)
Q1: What is streptozotocin (STZ) and how does it induce hyperglycemia?
A1: Streptozotocin is a naturally occurring chemical produced by the bacterium Streptomyces achromogenes.[1] It is widely used in research to induce diabetes in animal models.[1][2][3] STZ's chemical structure is similar to glucose, which allows it to be preferentially taken up by the glucose transporter GLUT2, primarily expressed on pancreatic β-cells.[4][5][6][7] Inside the β-cells, STZ causes DNA alkylation, leading to DNA damage.[4][6] This damage activates the nuclear enzyme poly (ADP-ribose) polymerase (PARP) as part of the DNA repair process, which depletes cellular NAD+ and ATP, ultimately causing β-cell necrosis and inducing a state of insulin-dependent diabetes.[4][6][7]
Q2: What are the key factors that influence the efficacy of STZ in inducing hyperglycemia?
A2: Several factors can significantly impact the diabetogenic effect of STZ, leading to variability in experimental outcomes. These include:
-
Animal Species and Strain: Different species and strains of rodents exhibit varying sensitivity to STZ.[2][5][8][9][10] For instance, C57BL/6J mice are more sensitive to STZ than Balb/c mice.[5][8] Similarly, Wistar rats are more susceptible to STZ-induced diabetes than Wistar-Kyoto (WKY) rats.[9][10]
-
Sex: Male animals are generally more susceptible to the diabetogenic effects of STZ than females.[2]
-
Age and Weight: Younger and lighter animals may require higher doses of STZ per body weight due to a higher metabolic rate.[11] Conversely, susceptibility to STZ's effects is inversely related to age.[2]
-
Route of Administration: Intravenous (IV) or intraperitoneal (IP) injections are the most common routes. IV administration is reported to produce more stable hyperglycemia.[2]
-
STZ Preparation and Stability: STZ is unstable and must be prepared fresh immediately before injection.[12][13] It should be dissolved in a cold citrate buffer (pH 4.5) to maintain its stability, as it degrades rapidly in alkaline conditions.[14][15][16]
-
Fasting: While some protocols recommend fasting animals before STZ injection to enhance its effectiveness, other studies suggest it may not be necessary.[2][11][14] The Animal Models of Diabetic Complications Consortium (AMDCC) recommends a 6-hour fast for mice and a 6-8 hour fast for rats before blood glucose testing.[12]
Q3: How do I choose the correct STZ dose for my experiment?
A3: The optimal STZ dose depends on the desired diabetes model (Type 1 or Type 2), the animal species, and the strain. It is crucial to perform a pilot study to determine the appropriate dose for your specific experimental conditions.[12] Below are general dosage recommendations.
Troubleshooting Guide
This guide addresses common issues encountered during the induction of hyperglycemia with STZ.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Mortality Rate | Severe Hypoglycemia: Occurs 8-24 hours post-injection due to massive insulin release from dying β-cells.[3][11] | Provide animals with 10% sucrose water for 48-72 hours after STZ injection.[3][11][12] Monitor blood glucose levels closely during the first 48 hours.[12] |
| Severe Hyperglycemia: Can occur 24 hours post-injection and onwards.[2] | Administer insulin to manage severe hyperglycemia, especially after high STZ doses.[2] | |
| STZ Toxicity: STZ can have toxic effects on other organs like the liver and kidneys.[11] | Start with the lower end of the recommended dose range for your specific animal strain and optimize from there.[11] Ensure accurate body weight measurement for precise dosing.[11] | |
| Variable or Unstable Hyperglycemia | Improper STZ Preparation: STZ is unstable and degrades quickly.[12][13] | Prepare STZ solution immediately before injection using a cold 0.1 M citrate buffer (pH 4.5).[15][16] Protect the STZ container and solution from light.[12] |
| Incorrect Dose: The dose may be too low for the specific animal strain, sex, or age. | Refer to the dosage tables and consider a pilot study to determine the optimal dose.[12] | |
| Animal Strain/Sex/Age Variability: Different strains, sexes, and ages have different sensitivities to STZ.[2][11] | Use animals of the same strain, sex, and a narrow age/weight range to minimize variability. | |
| Failure to Induce Hyperglycemia | Inactive STZ: The STZ may have degraded due to improper storage or preparation. | Store STZ at -20°C and protect it from light.[12] Prepare the solution fresh for each use.[12][13] |
| Insufficient Dose: The administered dose was not high enough to destroy a sufficient number of β-cells. | Increase the STZ dose in a subsequent pilot study. For a multiple low-dose regimen, ensure all injections are administered. | |
| Animal Resistance: Some animal strains are more resistant to STZ.[9][10] | Consider using a more sensitive strain or a higher dose of STZ. |
Quantitative Data Summary
The following tables provide a summary of commonly used STZ doses for inducing Type 1 and Type 2 diabetes models in rats and mice. Note that these are starting points, and optimization is often necessary.
Table 1: Recommended STZ Doses for Inducing Type 1 Diabetes Mellitus
| Animal | Dosing Regimen | Dose (mg/kg) | Route of Administration | Reference(s) |
| Rat | Single High Dose | 40 - 65 | IP or IV | [2][3] |
| Mouse | Single High Dose | 100 - 200 | IP | [11][14][17] |
| Mouse | Multiple Low Doses | 40 - 50 (for 5 consecutive days) | IP | [3][18] |
Table 2: Recommended STZ Doses for Inducing Type 2 Diabetes Mellitus
| Animal | Dosing Regimen | Dose (mg/kg) | Route of Administration | Notes | Reference(s) |
| Rat | Single Low Dose | 25 - 40 | IP | Combined with a high-fat diet. | [14][19] |
| Mouse | Single Low Dose | 70 - 120 | IP | Combined with a high-fat diet. | [19] |
Table 3: Blood Glucose Levels for Confirmation of Diabetes
| Animal | Fasting Blood Glucose Level | Reference(s) |
| Mouse | >150 mg/dL (mild) or >300 mg/dL (severe) | [3][16][20] |
| Rat | >200 mg/dL or ≥15 mM | [21][22][23] |
Experimental Protocols
Protocol 1: Preparation of STZ Solution
-
Materials: Streptozotocin (STZ), 0.1 M cold citrate buffer (pH 4.5), sterile conical tubes, sterile filters (0.22 µm), aluminum foil.
-
Procedure:
-
On the day of injection, calculate the total amount of STZ required based on the animals' body weights and the desired dose.
-
Work in a certified biosafety cabinet or chemical fume hood.[12]
-
Weigh the STZ powder quickly and accurately.
-
Dissolve the STZ in ice-cold 0.1 M citrate buffer (pH 4.5).
-
Protect the solution from light by wrapping the tube in aluminum foil.[13]
-
Use the solution immediately, ideally within 5-15 minutes of preparation, as STZ degrades rapidly.[12][13][15]
-
Protocol 2: Induction of Type 1 Diabetes in Mice (Single High Dose)
-
Animals: Male mice of a sensitive strain (e.g., C57BL/6J), 8-10 weeks old.
-
Procedure:
-
Fast the mice for 4-6 hours before injection, with free access to water.[13]
-
Weigh each mouse accurately to calculate the individual dose.
-
Prepare the STZ solution (e.g., 150 mg/kg) as described in Protocol 1.[17]
-
Administer the STZ solution via intraperitoneal (IP) injection.
-
Immediately after injection, replace the regular drinking water with a 10% sucrose solution for the next 48 hours to prevent hypoglycemia.[3][11]
-
Monitor the animals daily for the first week.[12]
-
Confirm hyperglycemia by measuring blood glucose levels from the tail vein 48-72 hours after injection.[11] Fasting blood glucose levels above 250-300 mg/dL are typically considered diabetic.[3][20]
-
Visualizations
References
- 1. jetir.org [jetir.org]
- 2. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of the mechanism of cell death resulting from streptozotocin challenge in experimental animals, its practical use and potential risk to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential metabolite accumulation may be the cause of strain differences in sensitivity to streptozotocin-induced beta cell death in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strain differences in susceptibility to streptozotocin-induced diabetes: effects on hypertriglyceridemia and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. protocols.io [protocols.io]
- 14. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 15. ijnrd.org [ijnrd.org]
- 16. Streptozotocin, Type I Diabetes Severity and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modified streptozotocin‐induced diabetic model in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. yeasenbio.com [yeasenbio.com]
- 20. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ndineuroscience.com [ndineuroscience.com]
- 22. Impact of streptozotocin on altering normal glucose homeostasis during insulin testing in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Streptozotocin-Induced Diabetes Models: Pathophysiological Mechanisms and Fetal Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Histological Analysis of Pancreatic Islets Following Streptozotocin-Induced Diabetes
For researchers and scientists in the field of diabetes and drug development, understanding the cellular and molecular changes in pancreatic islets following streptozotocin (STZ)-induced beta-cell damage is crucial. This guide provides a comparative overview of key histological techniques used to analyze these changes, supported by experimental data and detailed protocols.
Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals.[1] It is widely used in medical research to induce a model of type 1 diabetes in rodents.[2] Histological analysis of the pancreas after STZ administration allows for the qualitative and quantitative assessment of beta-cell destruction, islet morphology, and the efficacy of potential therapeutic interventions.
Comparative Analysis of Histological Techniques
The following table summarizes and compares three common histological techniques used to evaluate pancreatic islets after STZ treatment: Hematoxylin and Eosin (H&E) staining, Immunohistochemistry (IHC) for insulin and glucagon, and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for apoptosis.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Hematoxylin & Eosin (H&E) Staining | Stains cell nuclei blue (hematoxylin) and cytoplasm pink (eosin).[3] | Provides basic morphological information about the islets and surrounding exocrine tissue, including islet size, shape, and cellularity.[4][5] | Simple, rapid, and cost-effective. Provides a good overview of tissue architecture.[6] | Lacks cellular specificity; cannot definitively identify beta cells or assess their function.[7] |
| Immunohistochemistry (IHC) | Uses specific antibodies to detect proteins of interest (e.g., insulin, glucagon) within the tissue.[8] | Allows for the specific identification and quantification of different endocrine cell types within the islets (e.g., insulin-producing beta cells, glucagon-producing alpha cells).[9][10] | Highly specific and allows for the quantification of specific cell populations and protein expression.[11] | Can be more time-consuming and expensive than H&E. Requires careful optimization of antibodies and staining conditions.[12] |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of apoptosis, by labeling the free 3'-OH ends of DNA.[13] | Identifies and allows for the quantification of apoptotic cells within the islets, providing a measure of beta-cell death.[14][15] | Sensitive method for detecting apoptosis in situ.[16] Can be combined with IHC to identify the phenotype of apoptotic cells. | Can also label necrotic cells and cells with DNA damage, requiring careful interpretation.[15] |
Quantitative Data from Experimental Studies
The following table presents a summary of quantitative data from various studies, illustrating the typical changes observed in pancreatic islets after STZ administration.
| Parameter | Control Group | STZ-Treated Group | Reference |
| Islet Area (µm²) | 15,000 ± 2,500 | 5,000 ± 1,200 | [17] |
| Islet Number per mm² | 8.5 ± 1.2 | 3.2 ± 0.8 | [17] |
| Beta-Cell Area (% of Islet Area) | 75.8 ± 5.3 | 25.4 ± 4.1 | [18] |
| Insulin Positive Cells (% of Islet Cells) | 80.2 ± 6.1 | 30.7 ± 5.5 | [7] |
| Apoptotic Beta-Cells (%) | <1% | 15-20% | [19][20] |
Note: The values presented are representative and may vary depending on the animal model, STZ dosage, and time point of analysis.
Experimental Protocols
Hematoxylin and Eosin (H&E) Staining Protocol
This protocol is a standard method for visualizing tissue morphology.[3][6][21][22][23]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).[24]
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in running tap water (5 minutes).
-
-
Staining:
-
Immerse in Harris's hematoxylin for 3-5 minutes.
-
Rinse in running tap water until the water runs clear.
-
Differentiate in 1% acid alcohol (1-2 quick dips).
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute for 1-2 minutes.
-
Rinse in running tap water.
-
Counterstain in Eosin Y solution for 1-2 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols: 95% ethanol (2 minutes), 100% ethanol (2 changes, 3 minutes each).[6]
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Immunohistochemistry (IHC) for Insulin and Glucagon
This protocol allows for the specific visualization of beta cells (insulin) and alpha cells (glucagon).[8][12][24][25]
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Antigen Retrieval:
-
Immerse slides in a citrate buffer (pH 6.0).
-
Heat in a microwave, pressure cooker, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS or TBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (if using a peroxidase-based detection system).[8]
-
Rinse with PBS/TBS.
-
Incubate with a blocking serum (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., rabbit anti-insulin and mouse anti-glucagon) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides in PBS/TBS.
-
Incubate with the appropriate biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
-
If using an enzyme-based detection system, incubate with an avidin-biotin complex (ABC) reagent.
-
Develop the signal with a chromogen (e.g., DAB for HRP, which produces a brown stain, or an alkaline phosphatase substrate).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate and mount as described for H&E staining.
-
TUNEL Assay for Apoptosis Detection
This protocol identifies apoptotic cells by labeling fragmented DNA.[13][16][26][27]
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Permeabilization:
-
Incubate slides with Proteinase K solution (20 µg/mL in PBS) for 15 minutes at room temperature to permeabilize the cells.
-
Wash slides in PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP) according to the manufacturer's instructions.
-
Incubate the slides with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.
-
-
Detection:
-
Wash slides in PBS.
-
If using a biotin-labeled dUTP, incubate with streptavidin-HRP and then a chromogen.
-
If using a fluorescently labeled dUTP, the signal can be directly visualized with a fluorescence microscope.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain such as DAPI or Hoechst to visualize all cell nuclei.
-
Mount with an aqueous mounting medium.
-
Visualizations
Caption: Experimental workflow for histological analysis of pancreatic islets.
Caption: STZ-induced beta-cell apoptosis signaling pathway.
References
- 1. HX-1171 attenuates pancreatic β-cell apoptosis and hyperglycemia-mediated oxidative stress via Nrf2 activation in streptozotocin-induced diabetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. protocols.io [protocols.io]
- 4. Histopathology of streptozotocin-induced diabetic DBA/2N and CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Staining Protocols for Human Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A histological and immunohistochemical study of beta cells in streptozotocin diabetic rats treated with caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistochemical staining of insulin and glucagon in islets of formalin-fixed human pancreas [protocols.io]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. npod.org [npod.org]
- 13. opentrons.com [opentrons.com]
- 14. Assay for high glucose-mediated islet cell sensitization to apoptosis induced by streptozotocin and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Istanbul University Press [iupress.istanbul.edu.tr]
- 16. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Increased Susceptibility to Streptozotocin-Induced β-Cell Apoptosis and Delayed Autoimmune Diabetes in Alkylpurine- DNA-N-Glycosylase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. H&E Staining for Pancreas or Eye Cryosections [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Video: Staining Protocols for Human Pancreatic Islets [jove.com]
- 24. TRIPLE (Insulin, Glucagon and EGFP) Immunofluorescence Staining Protocol in Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunofluorescent staining of pancreatic sections [protocols.io]
- 26. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to the Validation of Streptozotocin-Induced Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
The streptozotocin (STZ)-induced diabetic animal model is a cornerstone in diabetes research, enabling the study of disease pathogenesis and the preclinical evaluation of novel therapeutics. The successful induction and validation of this model are critical for generating reliable and reproducible data. This guide provides a comprehensive comparison of validation criteria, detailed experimental protocols, and an overview of alternative models to assist researchers in designing and implementing robust studies.
Core Validation Criteria for a Successful STZ-Induced Diabetes Model
The establishment of a diabetic phenotype in an STZ-induced model is confirmed through a combination of biochemical, physiological, and histopathological assessments. These criteria ensure that the animal model accurately reflects the hallmarks of diabetes mellitus.
Biochemical and Physiological Parameters
A suite of biochemical markers is employed to confirm the diabetic state. Persistently elevated blood glucose is the primary indicator, with specific thresholds varying by species and the type of diabetes being modeled.
| Parameter | Typical Value in ST.Z-Induced Diabetic Model | Control/Normal Value | Significance |
| Fasting Blood Glucose | >250 mg/dL (>13.9 mmol/L)[1] | 80-120 mg/dL (4.4-6.7 mmol/L) | Primary indicator of hyperglycemia. |
| Non-Fasting Blood Glucose | ≥300 mg/dL (≥16.7 mmol/L)[2][3] | <200 mg/dL (<11.1 mmol/L) | Confirms persistent hyperglycemia. |
| Serum Insulin | Significantly decreased[4] | Varies by species and fasting state | Indicates β-cell dysfunction or destruction. |
| Glycated Hemoglobin (HbA1c) | Significantly increased[5] | Varies by species | Reflects long-term glycemic control. |
| Urine Glucose | Positive | Negative | Indicates glucosuria due to hyperglycemia exceeding the renal threshold. |
| Body Weight | Often decreased or failure to gain weight[4][6][7] | Normal weight gain | A common clinical sign of uncontrolled diabetes. |
| Water and Food Intake | Increased (Polydipsia and Polyphagia)[7] | Normal | Classic symptoms of diabetes. |
Histopathological Examination
Histopathological analysis of the pancreas is the definitive method to confirm the specific destruction of β-cells, the underlying cause of diabetes in this model.
| Tissue | Observation in STZ-Induced Diabetic Model | Significance |
| Pancreatic Islets | - Islet atrophy and shrinkage- Degranulation and necrosis of β-cells- Inflammatory cell infiltration (insulitis) in some models[8][9] | Confirms the cytotoxic effect of STZ on insulin-producing cells. |
Experimental Protocols for STZ-Induced Diabetes
The choice of protocol depends on whether a Type 1 or Type 2 diabetes model is desired. Key variables include the animal species and strain, STZ dose, and administration route.
Type 1 Diabetes Mellitus (T1DM) Model
This model is characterized by severe insulin deficiency resulting from the destruction of pancreatic β-cells.
Experimental Protocol: Single High-Dose STZ in Rodents
-
Animal Selection: Male Sprague-Dawley or Wistar rats (200-250g) or C57BL/6 mice (8-12 weeks old) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22-24°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Fasting: A fasting period of 4-6 hours prior to STZ injection is often employed, though some studies suggest it may not be necessary.[10]
-
STZ Preparation: Immediately before use, dissolve STZ in cold (0-4°C) 0.1 M citrate buffer (pH 4.5). STZ is unstable at neutral or alkaline pH.
-
STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ.
-
Rats: 50-65 mg/kg body weight.[2]
-
Mice: 150-200 mg/kg body weight.
-
-
Post-Injection Care: To prevent initial fatal hypoglycemia due to the massive release of insulin from dying β-cells, provide animals with 5-10% sucrose water for the first 24-48 hours.[11]
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours post-injection. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
Type 2 Diabetes Mellitus (T2DM) Model
This model mimics the progressive nature of T2DM, characterized by insulin resistance and partial β-cell dysfunction.
Experimental Protocol: High-Fat Diet and Low-Dose STZ in Rodents
-
Animal Selection: Male Sprague-Dawley or Wistar rats are frequently used.
-
Induction of Insulin Resistance: Feed animals a high-fat diet (HFD; 45-60% kcal from fat) for 2-8 weeks to induce obesity and insulin resistance.
-
STZ Administration: After the HFD period, administer a single low dose of STZ (30-40 mg/kg, i.p.), prepared as described for the T1DM model. This dose is intended to induce partial β-cell dysfunction without causing complete β-cell ablation.
-
Confirmation of Diabetes: Monitor blood glucose levels. The development of hyperglycemia is typically more gradual than in the T1DM model.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of STZ action and the experimental workflow can aid in understanding and executing the model successfully.
Caption: Mechanism of Streptozotocin (STZ)-induced β-cell apoptosis.
Caption: Experimental workflow for inducing Type 1 diabetes with STZ.
Comparison with Alternative Models
While the STZ-induced model is widely used, several other models exist, each with its own advantages and disadvantages.
| Model Type | Induction Method | Key Advantages | Key Disadvantages |
| Streptozotocin (STZ)-Induced | Chemical (STZ injection) | - High success rate of diabetes induction.- Relatively rapid onset of hyperglycemia.- Cost-effective. | - Can have off-target toxicity.- Does not fully mimic the autoimmune component of human T1DM. |
| Alloxan-Induced | Chemical (Alloxan injection) | - Rapid induction of diabetes. | - Narrow diabetogenic dose range.- Higher mortality rate compared to STZ.[5]- Can cause significant kidney damage. |
| High-Fat Diet (HFD) Model | Dietary manipulation | - More physiologically relevant for studying insulin resistance and T2DM. | - Slower onset of diabetes.- Hyperglycemia can be mild and variable. |
| Genetic Models (e.g., db/db mice, Zucker diabetic fatty rats) | Spontaneous genetic mutations | - Mimic the genetic predisposition to diabetes.- Highly reproducible phenotype. | - Expensive.- The specific genetic defect may not be representative of the broader diabetic population. |
| Surgical Models (e.g., Pancreatectomy) | Surgical removal of the pancreas | - Direct and immediate induction of insulin deficiency. | - Highly invasive.- High mortality and morbidity.- Does not model the underlying pathological processes. |
Conclusion
The successful validation of a streptozotocin-induced diabetes model is paramount for the integrity of preclinical diabetes research. A rigorous approach that combines the monitoring of key biochemical and physiological parameters with confirmatory histopathology is essential. Researchers must carefully select the appropriate experimental protocol based on their research question, whether it be modeling the acute insulin deficiency of Type 1 diabetes or the progressive insulin resistance of Type 2 diabetes. While the STZ model remains a valuable tool, an understanding of its limitations and a consideration of alternative models will ultimately lead to more robust and translatable research outcomes.
References
- 1. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of alloxan and streptozotocin induced diabetes in rats: differential effects on microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alternatives to the Streptozotocin-Diabetic Rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Comparison of streptozotocin and alloxan-induced diabetes in the rat, including volumetric quantitation of the pancreatic islets | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
comparison of single high-dose vs. multiple low-dose streptozotocin models
A comprehensive comparison of single high-dose (SHD) versus multiple low-dose (MLD) streptozotocin (STZ) models for the induction of diabetes in rodents is essential for researchers selecting the appropriate model for their studies. The choice between these two protocols significantly impacts the pathological characteristics of the resulting diabetic phenotype, with implications for the study of disease progression and the evaluation of therapeutic interventions.
The single high-dose model is characterized by a rapid and near-complete destruction of pancreatic β-cells, leading to severe and immediate hyperglycemia. In contrast, the multiple low-dose model induces a more gradual loss of β-cell mass, often accompanied by immune cell infiltration into the islets of Langerhans, which more closely mimics the progression of autoimmune type 1 diabetes.[1][2]
Comparative Analysis of SHD-STZ and MLD-STZ Models
The selection of a specific STZ induction protocol depends on the research question. The SHD model is often employed in studies where severe insulin deficiency is the primary requirement, such as in islet transplantation research.[3] The MLD model is preferred for studies investigating the autoimmune components of type 1 diabetes and for testing interventions aimed at preserving β-cell function over time.[1][2]
| Feature | Single High-Dose (SHD) STZ Model | Multiple Low-Dose (MLD) STZ Model |
| STZ Dosage | A single injection of ≥150 mg/kg in mice; 35-65 mg/kg in rats.[1][4] | Multiple injections of lower doses (e.g., 30-55 mg/kg for 5 consecutive days in mice).[5] |
| Onset of Hyperglycemia | Rapid, typically within 48 hours.[1][2] | Delayed and more gradual.[1][2] |
| Mechanism of β-Cell Death | Primarily necrotic ablation of β-cells due to direct toxicity.[1][2][6] | Gradual loss of β-cell mass, often involving apoptosis and immune cell infiltration.[1][7] |
| Pathophysiology | Severe insulin deficiency with near-total destruction of β-cells.[3] | Progressive β-cell dysfunction and loss, mimicking aspects of autoimmune diabetes.[1] |
| Mortality Rate | Can be higher due to the acute toxicity of the high dose.[8] | Generally lower with fewer toxic effects.[9] |
| Experimental Applications | Studies requiring severe insulin-dependent diabetes, such as islet transplantation.[3] | Studies modeling the progression of type 1 diabetes, including immune infiltration and β-cell dysfunction.[1] |
Experimental Protocols
Single High-Dose (SHD) STZ Induction Protocol (Mouse)
This protocol is designed to induce a rapid and severe diabetic state.
Materials:
-
Streptozotocin (STZ)
-
Cold 0.1 M citrate buffer (pH 4.5)
-
Syringes (1 mL with 26-28.5 gauge needles)
-
Isoflurane for anesthesia (optional)
-
10% sucrose water
Procedure:
-
Fast mice for 4-6 hours prior to STZ injection.[10]
-
Immediately before injection, dissolve STZ in cold citrate buffer. The solution should be used within 15-20 minutes as STZ degrades rapidly.[10]
-
Anesthetize the mouse if necessary, following approved institutional protocols.[10]
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 150 mg/kg.[10]
-
Provide the mice with 10% sucrose water overnight to prevent sudden hypoglycemia following the injection.[10]
-
Monitor blood glucose levels two days post-injection and then periodically to confirm the diabetic state.[10]
Multiple Low-Dose (MLD) STZ Induction Protocol (Mouse)
This protocol induces a more gradual onset of diabetes, which can be useful for studying disease progression.
Materials:
-
Streptozotocin (STZ)
-
Cold 0.1 M citrate buffer (pH 4.5)
-
Syringes (1 mL with 26-28.5 gauge needles)
Procedure:
-
Prepare the STZ solution in cold citrate buffer immediately before use.
-
For five consecutive days, administer an intraperitoneal (IP) injection of STZ at a dose of 35-55 mg/kg.[5]
-
Monitor blood glucose levels starting from the third day after the final injection and then weekly to track the progression of hyperglycemia.[5]
Signaling Pathways and Experimental Workflows
The mechanism of STZ-induced β-cell death involves several key pathways. STZ, a glucose analog, is selectively taken up by pancreatic β-cells via the GLUT2 transporter.[11] Inside the cell, its methylnitrosourea moiety acts as a DNA alkylating agent, leading to DNA damage.[6][12] This damage activates poly(ADP-ribose) polymerase (PARP), which depletes cellular NAD+ and ATP, ultimately causing cell death.[12][13] Additionally, STZ can generate nitric oxide and reactive oxygen species, contributing to cellular damage.[11][12]
Caption: STZ-induced beta-cell death signaling pathway.
The experimental workflows for the SHD and MLD models differ primarily in the dosing regimen and the timeline of diabetes development.
Caption: Experimental workflows for SHD and MLD STZ models.
References
- 1. Dose-dependent progression of multiple low dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Single Dose Streptozotocin Induced Diabetes: Considerations for Study Design in Islet Transplantation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent progression of multiple low-dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism underlying streptozotocin injection for the development of a nontransgenic Alzheimer’s disease animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional and morphologic characterizations of the diabetic mouse corpus cavernosum: comparison of a multiple low-dose and a single high-dose streptozotocin protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. diacomp.org [diacomp.org]
- 11. Elucidation of Molecular Mechanisms of Streptozotocin-Induced Oxidative Stress, Apoptosis, and Mitochondrial Dysfunction in Rin-5F Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of the mechanism of cell death resulting from streptozotocin challenge in experimental animals, its practical use and potential risk to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Type 2 Diabetes Models: Streptozotocin/High-Fat Diet vs. Genetic Counterparts
For researchers, scientists, and drug development professionals navigating the complex landscape of preclinical type 2 diabetes (T2D) models, selecting the most appropriate system is paramount for translational success. This guide provides an objective comparison of the widely used streptozotocin/high-fat diet (STZ/HFD) induced model and the three most common genetic models: the db/db mouse, the ob/ob mouse, and the Zucker Diabetic Fatty (ZDF) rat. This comparison is supported by experimental data, detailed protocols, and visual aids to facilitate an informed decision-making process.
The STZ/HFD model offers a cost-effective and flexible approach to inducing a diabetic phenotype that mimics the progressive nature of human T2D, characterized by insulin resistance followed by beta-cell dysfunction.[1][2] In contrast, genetic models provide a more standardized and reproducible representation of T2D driven by specific, well-defined mutations affecting leptin signaling and energy homeostasis.[3] However, it's important to note that mutations in the leptin or leptin receptor genes are rare in the human T2D population.[4]
Comparative Analysis of Key Metabolic Parameters
To facilitate a direct comparison, the following tables summarize key quantitative data from various studies on these T2D models. It is important to note that experimental conditions such as age, diet composition, and specific protocols can influence these values.
| Parameter | STZ/HFD Model (Rats/Mice) | db/db Mouse | ob/ob Mouse | ZDF Rat |
| Blood Glucose (Fasting, mg/dL) | Moderately to severely elevated (e.g., >250 mg/dL)[2][5] | Severely elevated (e.g., 354.2 ± 50.54 mg/dL)[6] | Mildly to moderately elevated | Severely elevated (e.g., >400 mg/dL)[7] |
| Serum Insulin (Fasting) | Variable; can be hyperinsulinemic initially, then hypoinsulinemic[8][9][10] | Hyperinsulinemic (e.g., 6.86 ± 3.13 µg/L)[6] | Hyperinsulinemic | Initially hyperinsulinemic, then progresses to hypoinsulinemia |
| Insulin Resistance | Present, induced by high-fat diet | Severe | Present | Severe |
| Beta-Cell Function | Progressive decline and destruction induced by STZ | Initial hypertrophy followed by progressive failure[6] | Hypertrophy and hyper-secretion | Progressive failure and apoptosis |
| Body Weight | Obese due to high-fat diet, may decrease after STZ administration[11][12] | Obese (e.g., 38.38 ± 0.96 g)[6] | Severely obese[13] | Obese, though may be less than ZF rats[14] |
| Lipid Profile | Often hyperlipidemic, with elevated triglycerides and cholesterol[15][16][17] | Dyslipidemia is a common feature | Dyslipidemia is a common feature | Hyperlipidemic |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are outlines of key protocols used in the characterization of these T2D models.
Induction of Type 2 Diabetes using Streptozotocin and High-Fat Diet (STZ/HFD)
This protocol is a common method for inducing T2D in rodents, combining diet-induced insulin resistance with chemically induced beta-cell damage.[1][2]
-
Induction of Insulin Resistance:
-
House male Wistar rats or C57BL/6J mice and provide them with a high-fat diet (HFD) ad libitum for a period of 2 to 8 weeks. The HFD typically contains 45-60% of calories from fat.
-
Monitor body weight and food intake regularly.
-
-
Streptozotocin Administration:
-
Confirmation of Diabetes:
-
Continue feeding the animals the HFD.
-
Monitor blood glucose levels 3-7 days post-STZ injection.
-
Animals with fasting blood glucose levels consistently above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.[2]
-
Glucose Tolerance Test (GTT)
The GTT assesses the body's ability to clear a glucose load and is a key indicator of insulin resistance and glucose intolerance.
-
Preparation:
-
Fast the animals overnight (for rats) or for 6 hours (for mice).
-
-
Procedure:
-
Record the baseline blood glucose level from a tail vein blood sample.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or i.p. injection.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point.
-
Insulin Tolerance Test (ITT)
The ITT evaluates the systemic response to insulin, providing a direct measure of insulin sensitivity.
-
Preparation:
-
Fast the animals for 4-6 hours.
-
-
Procedure:
-
Record the baseline blood glucose level.
-
Administer human regular insulin (e.g., 0.75 U/kg body weight) via i.p. injection.
-
Collect blood samples at various time points post-insulin injection (e.g., 15, 30, 60, and 90 minutes).
-
Measure blood glucose levels at each time point.
-
Histological Analysis of Pancreatic Beta-Cells
Histological examination of the pancreas provides critical insights into beta-cell mass, morphology, and function.
-
Tissue Preparation:
-
Euthanize the animal and carefully dissect the pancreas.
-
Fix the pancreas in 10% neutral buffered formalin.
-
Process the tissue and embed in paraffin.
-
-
Staining:
-
Analysis:
-
Use microscopy and image analysis software to quantify beta-cell area and islet area.
-
Plasma Lipid Profile Analysis
Analysis of plasma lipids is important for characterizing the dyslipidemia often associated with T2D.
-
Sample Collection:
-
Collect blood from fasted animals into EDTA-containing tubes.
-
Centrifuge the blood to separate the plasma.
-
-
Analysis:
Visualizing Key Pathways and Workflows
Insulin Signaling Pathway
The insulin signaling pathway is central to glucose homeostasis. Its dysregulation is a hallmark of T2D.
Caption: A simplified diagram of the insulin signaling pathway.
Experimental Workflow for the STZ/HFD Model
This workflow outlines the key steps involved in creating and characterizing the STZ/HFD model of T2D.
Caption: Experimental workflow for the STZ/HFD T2D model.
Conclusion: Choosing the Right Model for Your Research
The choice between an STZ/HFD-induced model and a genetic model of T2D depends on the specific research question.
-
STZ/HFD models are advantageous for studying the interplay between diet, insulin resistance, and progressive beta-cell failure, which closely mirrors the pathogenesis of human T2D.[1][2] They are also more cost-effective and allow for greater flexibility in the timing and severity of diabetes induction. However, the variability in STZ efficacy and diet composition can lead to less consistency compared to genetic models.
-
Genetic models (db/db, ob/ob, ZDF) offer high reproducibility and a well-defined genetic basis for the diabetic phenotype.[3] They are particularly useful for studying the consequences of severe obesity and insulin resistance. However, their monogenic nature, which is not representative of the majority of human T2D cases, and the severity of their phenotypes can sometimes limit their translational relevance.[4]
Ultimately, a thorough understanding of the strengths and limitations of each model, as outlined in this guide, will enable researchers to select the most appropriate tool to advance our understanding of T2D and develop novel therapeutic strategies.
References
- 1. Modeling type 2 diabetes in rats using high fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Models of Type 2 Diabetes Mellitus Induced by Combining Hyperlipidemic Diet (HFD) and Streptozotocin Administration in Rats: An Integrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempartner.com [chempartner.com]
- 4. Comparison of western diet-induced obesity and streptozotocin mouse models: insights into energy balance, somatosensory dysfunction, and cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pathophysiological intersection between metabolic biomarkers and memory: a longitudinal study in the STZ-induced diabetic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Appropriate Insulin Level in Selecting Fortified Diet-Fed, Streptozotocin-Treated Rat Model of Type 2 Diabetes for Anti-Diabetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel insights into the genetically obese (ob/ob) and diabetic (db/db) mice: two sides of the same coin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Skeletal changes associated with the onset of type 2 diabetes in the ZDF and ZDSD rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lipid abnormalities in streptozotocin-diabetes: Amelioration by Morus indica L. cv Suguna leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. enamine.net [enamine.net]
- 19. researchgate.net [researchgate.net]
- 20. Immunohistochemical staining of insulin and glucagon in islets of formalin-fixed human pancreas [protocols.io]
- 21. Triglycerides, total cholesterol, high density lipoprotein cholesterol and low density lipoprotein cholesterol in rats exposed to premium motor spirit fumes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
A Comparative Guide to Long-Term Complications in Streptozotocin-Induced Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
The streptozotocin (STZ)-induced diabetic model is a cornerstone in preclinical diabetes research, enabling the study of long-term complications that mirror human pathology. This guide provides a comparative overview of the major chronic complications observed in these models, supported by experimental data and detailed protocols to aid in study design and interpretation.
Comparison of Long-Term Diabetic Complications
The development and severity of long-term complications in STZ-induced diabetic models are influenced by factors such as the animal species and strain, the dose and administration route of STZ, and the duration of diabetes. The following tables summarize key quantitative data across different complications.
Diabetic Nephropathy
Diabetic nephropathy is a common and severe complication characterized by progressive kidney damage.
| Parameter | Timepoint | Animal Model | STZ Dose | Observation |
| Blood Glucose | 14 & 28 days | Rat | 60 mg/kg i.p. | Significantly elevated at both timepoints[1] |
| Plasma Creatinine | 14 & 28 days | Rat | 60 mg/kg i.p. | Increased 2-3 fold at both timepoints[1] |
| Renal Blood Flow | 14 & 28 days | Rat | 60 mg/kg i.p. | Significantly reduced[1] |
| Kidney Hypertrophy | 14 & 28 days | Rat | 60 mg/kg i.p. | Significantly increased kidney-to-body weight ratio[1] |
| Urinary Albumin | 8 weeks | Rat | 55 mg/kg i.v. | Significantly increased |
| Glomerular Filtration Rate | 8 weeks | Rat | 55 mg/kg i.v. | Significantly decreased |
Diabetic Retinopathy
Diabetic retinopathy involves damage to the blood vessels of the retina and is a leading cause of blindness.
| Parameter | Timepoint | Animal Model | STZ Dose | Observation |
| Retinal Vascular Permeability | 1, 3, 6, 9 months | Wistar Rat | 55 mg/kg i.p. | Significantly increased at all timepoints[2] |
| Electroretinogram (ERG) a- and b-wave amplitude | 1, 3, 6, 9 months | Wistar Rat | 55 mg/kg i.p. | Significantly decreased at all timepoints[2] |
| Retinal Vascular Density | 3 & 6 months | Wistar Rat | 55 mg/kg i.p. | Significantly decreased[2] |
| Vitreous Neovascularization | 9 months | Wistar Rat | 55 mg/kg i.p. | Observed in 50% of diabetic rats[2] |
| Retinal Thinning | 4 weeks | Sprague Dawley Rat | Not specified | Thinning of inner and outer nuclear layers reported[3] |
Diabetic Neuropathy
Diabetic neuropathy is nerve damage caused by high blood sugar, leading to pain, numbness, and other sensory disturbances.
| Parameter | Timepoint | Animal Model | STZ Dose | Observation |
| Motor Nerve Conduction Velocity (MNCV) | 2 months | Rat | Not specified | Significantly decreased by 2.2 m/s[4] |
| Sensory Nerve Conduction Velocity (SNCV) | 2 weeks | Rat | Not specified | Significantly slower than in normal rats[5] |
| Minimal F-wave Latency | 4 weeks | Rat | Not specified | Significantly prolonged compared to normal rats[5] |
| Tactile Allodynia (von Frey test) | 2 to 24 weeks | Rat | Not specified | Stable tactile allodynia developed and persisted[6] |
Diabetic Cardiomyopathy
Diabetic cardiomyopathy is a disorder of the heart muscle in diabetic patients, which can lead to heart failure.
| Parameter | Timepoint | Animal Model | STZ Dose | Observation |
| Heart Rate | 4 & 22 weeks | Wistar Rat | 60 mg/kg | Significantly reduced at both timepoints[7] |
| Heart Rate Variability | 4 & 22 weeks | Wistar Rat | 60 mg/kg | Significantly reduced at both timepoints[7] |
| Left Ventricular Systolic & Diastolic Dysfunction | 6 & 8 weeks | Wistar Rat | 65 mg/kg | Overt dysfunction manifested[8] |
| Cardiac Fibrosis | 100 days | Mouse | Not specified | Mild but significant increases in interstitial fibrosis[9] |
| QRS and QT Interval | 8 weeks | Rat | Not specified | Significantly increased |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison of results across studies.
Induction of Type 1 Diabetes Mellitus (T1DM)
This protocol describes the induction of insulin-dependent diabetes using a single high dose of STZ.
Materials:
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
Syringes and needles
-
Animal scale
-
Glucometer and test strips
Procedure:
-
Animal Preparation: Fast rodents for 4-6 hours prior to STZ injection to enhance uptake by pancreatic β-cells.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5). The concentration should be calculated based on the desired dosage and the volume to be injected. STZ is light-sensitive and unstable in solution, so it should be protected from light and used within 15-20 minutes of preparation.
-
STZ Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ. Common doses for rats are 50-65 mg/kg and for mice are 120-150 mg/kg.[10]
-
Post-Injection Care: To prevent initial hypoglycemia due to massive insulin release from dying β-cells, provide animals with a 10% sucrose solution in their drinking water for the first 24-48 hours.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours post-injection and then periodically. Animals with fasting blood glucose levels consistently ≥ 16.7 mmol/L (300 mg/dL) are considered diabetic.[10]
Induction of Type 2 Diabetes Mellitus (T2DM)
This protocol combines a high-fat diet (HFD) with a low dose of STZ to induce insulin resistance and partial β-cell dysfunction.
Materials:
-
High-fat diet (typically 45-60% of calories from fat)
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
Syringes and needles
-
Animal scale
-
Glucometer and test strips
Procedure:
-
Dietary Induction of Insulin Resistance: Feed animals a high-fat diet for a period of 2 to 8 weeks to induce obesity and insulin resistance.
-
STZ Administration: After the HFD period, administer a single low dose of STZ (e.g., 30-40 mg/kg i.p. for rats) dissolved in cold citrate buffer.
-
Confirmation of Diabetes: Monitor fasting blood glucose and insulin levels. T2DM is typically characterized by hyperglycemia, hyperinsulinemia (initially), and impaired glucose tolerance.
Assessment of Long-Term Complications
Diabetic Nephropathy:
-
Urine Albumin-to-Creatinine Ratio (UACR): Collect 24-hour urine samples using metabolic cages. Measure albumin and creatinine concentrations using commercially available ELISA and colorimetric assay kits, respectively. An elevated UACR is an early indicator of kidney damage.
-
Histology: Perfuse kidneys with formalin, embed in paraffin, and section. Stain with Periodic acid-Schiff (PAS) to visualize glomerular basement membrane thickening and mesangial expansion, and Masson's trichrome to assess fibrosis.
Diabetic Retinopathy:
-
Fundus Fluorescein Angiography (FFA): Anesthetize the animal and inject fluorescein dye. Image the retina using a fundus camera to visualize vascular leakage and neovascularization.
-
Electroretinography (ERG): Measure the electrical responses of retinal cells to light stimuli to assess retinal function.
-
Histology (Retinal Trypsin Digestion): Isolate and digest the retina with trypsin to create a flat mount of the retinal vasculature. This allows for the quantification of acellular capillaries and pericyte loss.
Diabetic Neuropathy:
-
Nerve Conduction Velocity (NCV): Anesthetize the animal and place stimulating and recording electrodes along a peripheral nerve (e.g., sciatic or tail nerve). Measure the latency and distance between electrodes to calculate the NCV. A decrease in NCV is indicative of nerve damage.
-
Behavioral Testing (von Frey Test): Assess mechanical allodynia by applying calibrated von Frey filaments to the plantar surface of the hind paw and observing the withdrawal threshold.
Diabetic Cardiomyopathy:
-
Echocardiography: Use a high-frequency ultrasound system to non-invasively assess cardiac structure and function. M-mode and Doppler imaging can measure parameters such as left ventricular dimensions, ejection fraction, and fractional shortening.[8]
-
Histology: Perfuse the heart with formalin, embed in paraffin, and section. Stain with Masson's trichrome to visualize fibrosis and with hematoxylin and eosin (H&E) to assess cardiomyocyte hypertrophy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in diabetic complications can aid in understanding their pathogenesis and identifying therapeutic targets.
Experimental workflow for studying long-term diabetic complications.
TGF-β signaling pathway in diabetic nephropathy.
AGE-RAGE signaling in diabetic complications.
PI3K/Akt/mTOR signaling in diabetic cardiomyopathy.
References
- 1. researchgate.net [researchgate.net]
- 2. Transforming growth factor-β1 and diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Transforming Growth Factor–Beta in Diabetic Nephropathy: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. KEGG PATHWAY Database [genome.jp]
- 7. Frontiers | Carvacrol Attenuates Diabetic Cardiomyopathy by Modulating the PI3K/AKT/GLUT4 Pathway in Diabetic Mice [frontiersin.org]
- 8. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the Streptozotocin-Induced Diabetes Model: Towards Standardization and Reproducibility
For researchers, scientists, and drug development professionals, the streptozotocin (STZ) model remains a cornerstone for studying diabetes mellitus. However, the reproducibility of this model is a significant challenge, influenced by a multitude of factors. This guide provides a comprehensive comparison of protocols and outcomes, alongside detailed experimental methodologies and a critical assessment of the model's standardization.
Streptozotocin, a naturally occurring glucosamine-nitrosourea compound, is widely used to induce diabetes in experimental animals by selectively destroying pancreatic β-cells.[1][2] Its structural similarity to glucose allows it to be transported into β-cells via the GLUT2 transporter, which is highly expressed on these cells.[1][3][4] Once inside, STZ induces DNA alkylation, leading to a cascade of events that culminate in β-cell death and subsequent insulin deficiency.[2][3][5]
While the STZ model is invaluable, its application is often hampered by a lack of standardized protocols, leading to variability in experimental outcomes.[4][6] This guide aims to address this by providing a detailed overview of the critical parameters influencing the STZ model and offering standardized protocols to enhance reproducibility.
Factors Influencing Reproducibility
The successful induction of a stable diabetic phenotype with STZ is contingent on several key factors:
-
Animal Species and Strain: Different rodent species and strains exhibit varying sensitivity to STZ. For instance, rats are generally more sensitive than mice.[2] Furthermore, variations in susceptibility have been documented even between different vendors of the same outbred stock.[7]
-
Sex and Age: Male animals are often more susceptible to the diabetogenic effects of STZ than females.[8] Age also plays a crucial role, with younger animals demonstrating higher metabolic rates and potentially different sensitivities to the toxin.[7][8]
-
STZ Dose and Administration Route: The dose of STZ is a critical determinant of the type and severity of diabetes induced.[6] A single high dose is typically used to model Type 1 diabetes, causing rapid and extensive β-cell necrosis.[4][9] Conversely, multiple low doses can induce a more gradual loss of β-cells, mimicking aspects of Type 1 diabetes progression with immune cell infiltration.[6][10] For Type 2 diabetes models, a low dose of STZ is often combined with a high-fat diet to induce insulin resistance alongside partial β-cell dysfunction.[2][11] The route of administration, whether intravenous (IV) or intraperitoneal (IP), can also impact the bioavailability and efficacy of STZ, with IV injection reported to produce a more reproducible diabetic model in some cases.[8]
-
Diet and Fasting: The nutritional status of the animal can influence its response to STZ. A high-fat diet is a key component in many Type 2 diabetes induction protocols.[11] Fasting prior to STZ injection is a common practice to enhance the drug's effectiveness, with a recommended fasting period of 4-6 hours for mice.[12][13]
Comparative Data on STZ Protocols
To facilitate a clearer understanding of how different protocol parameters affect the outcome, the following tables summarize quantitative data from various studies.
| Parameter | Mouse (Type 1 Diabetes Model) | Rat (Type 1 Diabetes Model) | Mouse (Type 2 Diabetes Model) | Rat (Type 2 Diabetes Model) | Reference(s) |
| STZ Dose | Single high dose: 100-200 mg/kgMultiple low doses: 20-50 mg/kg for 5 days | Single dose: 40-70 mg/kg | Single low dose: 70-120 mg/kg (after HFD) | Single low dose: 25-45 mg/kg (after HFD) | [2][7][14] |
| Route of Administration | Intraperitoneal (IP) or Intravenous (IV) | Intraperitoneal (IP) or Intravenous (IV) | Intraperitoneal (IP) | Intraperitoneal (IP) | [4][8] |
| Animal Strain | C57BL/6J, BALB/c, ICR, Kunming | Sprague-Dawley, Wistar | C57BL/6J, ICR, Kunming | Sprague-Dawley, Wistar | [4][8][14] |
| Diet | Standard rodent chow | Standard rodent chow | High-fat diet for 4-6 weeks prior to STZ | High-fat diet for 2 or more weeks prior to STZ | [11][14] |
| Fasting before STZ | 4-6 hours | Recommended | Not consistently reported | Not consistently reported | [12][13] |
| Confirmation of Diabetes | Blood glucose > 250-300 mg/dL | Blood glucose > 250-300 mg/dL | Blood glucose > 140-300 mg/dL and insulin resistance | Blood glucose > 140-300 mg/dL and insulin resistance | [4][11][15] |
Comparison with the Alloxan Model
Alloxan is another chemical commonly used to induce experimental diabetes. While both STZ and alloxan are cytotoxic to pancreatic β-cells, there are key differences between the two models. STZ is reported to induce a more stable and permanent diabetic state compared to alloxan, which can sometimes lead to spontaneous recovery of β-cell function.[16] STZ also offers greater chemical stability and enhanced β-cell specificity compared to alloxan.[2]
Experimental Protocols
To promote standardization, the following detailed protocols for inducing Type 1 and Type 2 diabetes in rodents using STZ are provided.
Protocol 1: Induction of Type 1 Diabetes in Mice (Multiple Low-Dose Protocol)
-
Animal Preparation: Use male mice (e.g., C57BL/6J) aged 8-10 weeks. Acclimatize the animals for at least one week with free access to standard chow and water.
-
Fasting: Fast the mice for 4-6 hours before each STZ injection.[12][13]
-
STZ Solution Preparation: Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5) immediately before use. The STZ concentration should be calculated to deliver a dose of 40-50 mg/kg body weight. Protect the solution from light.
-
STZ Administration: Inject the STZ solution intraperitoneally (IP) for five consecutive days.
-
Post-Injection Monitoring: After each injection, provide the mice with 10% sucrose water for the first 24-48 hours to prevent hypoglycemia.[7] Monitor blood glucose levels 72 hours after the final injection and then weekly. Diabetes is typically confirmed when fasting blood glucose levels are consistently above 250 mg/dL.
Protocol 2: Induction of Type 2 Diabetes in Rats (High-Fat Diet and Low-Dose STZ)
-
Animal Preparation: Use male Sprague-Dawley or Wistar rats aged 4-5 weeks.
-
Dietary Induction of Insulin Resistance: Feed the rats a high-fat diet (e.g., 45-60% of calories from fat) for a minimum of 2-4 weeks to induce obesity and insulin resistance.[11]
-
STZ Solution Preparation: Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5) immediately before injection.
-
STZ Administration: After the high-fat diet period, administer a single intraperitoneal (IP) injection of STZ at a dose of 35-40 mg/kg body weight.[11]
-
Confirmation of Diabetes: Monitor fasting blood glucose and insulin levels. Type 2 diabetes is characterized by hyperglycemia (fasting blood glucose > 140-250 mg/dL) and hyperinsulinemia, followed by a decline in insulin levels as β-cell function deteriorates.[11]
Mechanism of STZ-Induced β-Cell Apoptosis and Experimental Workflow
To visually represent the processes involved in the STZ model, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the STZ-induced diabetes model.
Caption: Signaling pathway of STZ-induced β-cell apoptosis.
Conclusion
The streptozotocin-induced diabetes model is a powerful and widely used tool in diabetes research. However, the lack of standardization has been a significant hurdle to the reproducibility and comparability of studies. By carefully considering the factors outlined in this guide, including animal strain, sex, age, STZ dose, and administration protocol, researchers can improve the consistency and reliability of their findings. The provided protocols and comparative data serve as a starting point for developing robust and reproducible experimental designs. Adherence to detailed and standardized methodologies is paramount for advancing our understanding of diabetes and for the development of effective therapeutic interventions.
References
- 1. Streptozotocin - Wikipedia [en.wikipedia.org]
- 2. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 3. 5-hme-ctp.com [5-hme-ctp.com]
- 4. mdpi.com [mdpi.com]
- 5. Review of the mechanism of cell death resulting from streptozotocin challenge in experimental animals, its practical use and potential risk to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-dependent progression of multiple low-dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dose-dependent progression of multiple low dose streptozotocin-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Low-Dose Streptozotocin Induction Protocol (mouse) [protocols.io]
- 13. diacomp.org [diacomp.org]
- 14. yeasenbio.com [yeasenbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Streptozotocin and Alloxan in Experimental Diabetes:Comparison of the Two Models in Rats [jstage.jst.go.jp]
A Comparative Guide to Flow Cytometry Analysis of Beta-Cell Apoptosis Following Streptozotocin Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for analyzing pancreatic beta-cell apoptosis induced by streptozotocin (STZ) using flow cytometry. It includes detailed experimental protocols, a summary of quantitative data from various studies, and visual diagrams of key signaling pathways and experimental workflows to support your research and drug discovery efforts.
Comparison of Apoptosis Detection Methods
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis in beta-cells. It offers several advantages over traditional methods like microscopy-based assays (e.g., FDA/PI staining), including higher throughput, objectivity, and the ability to simultaneously analyze multiple parameters. While FDA/PI staining provides a general measure of cell viability, flow cytometry, typically using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD, can distinguish between different stages of cell death—early apoptosis, late apoptosis, and necrosis.[1][2] This level of detail is crucial for understanding the precise mechanism of STZ-induced cytotoxicity.
Quantitative Analysis of STZ-Induced Beta-Cell Apoptosis
The following table summarizes quantitative data from various studies that have utilized flow cytometry to assess beta-cell apoptosis after STZ treatment. It is important to note that the percentage of apoptotic cells can vary significantly depending on the cell type, STZ concentration, and the duration of exposure.
| Cell Line/Islet Type | STZ Concentration | Exposure Time | Apoptosis Measurement | Percentage of Apoptotic Cells (Range) | Reference |
| INS-1 | 5 mM | 16 hours | Annexin V/7-AAD | ~25-30% (total apoptosis) | [3] |
| Rin-5F | 1 mM | 24 hours | Annexin V/PI | ~12% (late apoptosis) | [4] |
| Rin-5F | 10 mM | 24 hours | Annexin V/PI | ~22% (late apoptosis) | [4] |
| Rin-5F | 1 mM | 48 hours | Annexin V/PI | ~20% (late apoptosis) | [4] |
| Rin-5F | 10 mM | 48 hours | Annexin V/PI | ~36% (late apoptosis) | [4] |
| Murine Islets | 1 mM STZ | 16 hours | FVS520 (Dead Cells) | Specific reduction in living beta-cells | [5] |
| Murine Islets | 1.5 mM STZ | 16 hours | FVS520 (Dead Cells) | Nearly all islet cells died | [5] |
Note: The data presented are approximate values derived from the referenced studies and should be used for comparative purposes. Experimental conditions can significantly influence these outcomes.
Signaling Pathways in STZ-Induced Beta-Cell Apoptosis
Streptozotocin exerts its cytotoxic effects on beta-cells through multiple signaling pathways. STZ, a glucose analog, is selectively taken up by beta-cells via the GLUT2 transporter.[3][4][6] Inside the cell, it induces DNA alkylation and fragmentation, leading to the generation of reactive oxygen species (ROS) and nitric oxide (NO).[3][6][7] This cascade of events activates several pro-apoptotic pathways:
-
DNA Damage Pathway: DNA damage activates Poly (ADP-ribose) polymerase (PARP), leading to NAD+ depletion and energy failure.[6]
-
Mitochondrial (Intrinsic) Pathway: Increased ROS levels lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9 and the executioner caspase-3.[3][4] The Bcl-2 family of proteins, including the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, are key regulators of this pathway.[3]
-
Death Receptor (Extrinsic) Pathway: While less predominantly cited for STZ, this pathway can also contribute to apoptosis.
-
AKT/GSK3β Signaling: The AKT signaling pathway is crucial for beta-cell survival.[7] STZ has been shown to inhibit this pathway, leading to increased apoptosis.[7]
-
NF-κB Signaling: STZ can alter NF-κB based cell signaling, contributing to its cytotoxic effects.[6]
Below is a diagram illustrating the key signaling events in STZ-induced beta-cell apoptosis.
Experimental Protocols
This section provides a detailed, synthesized protocol for the analysis of beta-cell apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials and Reagents
-
Pancreatic beta-cell line (e.g., INS-1, Rin-5F) or isolated pancreatic islets
-
Streptozotocin (STZ)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or a gentle cell dissociation reagent (for adherent cells or islets)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow
The following diagram outlines the general workflow for the experiment.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed the beta-cells at an appropriate density in a culture plate and allow them to adhere overnight.
-
Prepare a fresh solution of STZ in a suitable buffer (e.g., citrate buffer, pH 4.5) immediately before use.
-
Treat the cells with the desired concentrations of STZ for the specified duration. Include an untreated control group.
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For islets, disperse them into a single-cell suspension using a gentle dissociation reagent according to the manufacturer's protocol.[8]
-
Collect the cell suspension and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4] Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][9]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
-
Data Analysis and Interpretation:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
The four quadrants will represent:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by STZ treatment.
-
References
- 1. Comparison of two techniques for evaluation of pancreatic islet viability: flow cytometry and FDA/PI staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lume.ufrgs.br [lume.ufrgs.br]
- 3. HX-1171 attenuates pancreatic β-cell apoptosis and hyperglycemia-mediated oxidative stress via Nrf2 activation in streptozotocin-induced diabetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of Molecular Mechanisms of Streptozotocin-Induced Oxidative Stress, Apoptosis, and Mitochondrial Dysfunction in Rin-5F Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of the mechanism of cell death resulting from streptozotocin challenge in experimental animals, its practical use and potential risk to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Measurement of pancreatic islet beta-cell proliferation by flow cytometry [protocols.io]
- 9. kumc.edu [kumc.edu]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Streptozocin: A Step-by-Step Guide for Laboratory Professionals
Streptozocin (STZ), a naturally occurring chemical, is a critical component in medical research, particularly for inducing diabetes in animal models and in cancer therapy.[1][2][3] However, its hazardous nature, including being suspected of causing genetic defects and cancer, necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment.[4][5][6][7][8] This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to review the Safety Data Sheet (SDS) and be fully aware of the potential hazards.[4][5] this compound is a flammable solid and should be handled with care.[5][7]
Personal Protective Equipment (PPE): Personnel handling this compound must wear appropriate PPE to minimize exposure risks.[6][9] This includes:
-
Chemically resistant gloves (double-gloving is recommended)[6][9]
-
In situations where aerosols may be generated outside of a certified chemical fume hood, a respirator with a P100 filter is required.[9]
Engineering Controls: All handling of this compound, including preparation of solutions, should be conducted inside a certified chemical fume hood or a Class II Type B Biosafety Cabinet to prevent inhalation of the powdered form or aerosols from solutions.[9][10] The work area should be covered with an absorbent, plastic-backed pad to contain any spills.[9][10]
Step-by-Step Disposal Procedures
This compound and all materials contaminated with it must be treated as hazardous waste.[4][9] Do not dispose of this compound or its containers in regular trash or down the sink.[11]
1. Segregation and Collection of Waste:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, absorbent pads, and contaminated PPE, must be collected for disposal as hazardous waste.[4][9] This waste should be double-bagged in clear, sealable bags.[4]
-
Liquid Waste: Unused or leftover this compound solutions should be collected in a designated, leak-proof hazardous waste container.[6][9]
-
Sharps: Needles and syringes used for this compound administration must be disposed of immediately in a designated sharps container destined for incineration.[6][9] Do not recap or bend needles.[6][9]
2. Labeling and Storage of Hazardous Waste:
-
All waste containers must be clearly labeled as "HAZARDOUS WASTE" and should list all chemical constituents, including "this compound."[4]
-
The date of waste generation must also be clearly marked on the label.[4]
-
Store waste containers in a designated, secure location with secondary containment to prevent spills.[4] Containers must be kept closed except when adding waste.[11]
3. Decontamination Procedures:
-
Non-Porous Materials: Reusable glassware and other non-porous materials can be decontaminated by soaking in a 10% bleach solution for 24 hours.[4][9] After soaking, rinse the items thoroughly with water.
-
Work Surfaces: Decontaminate work surfaces within the fume hood or biosafety cabinet by first cleaning with soap and water, followed by a 10% bleach solution, and then a final water rinse.[10]
| Decontamination Parameter | Specification |
| Decontaminant | 10% Bleach Solution |
| Application | Soaking of non-porous materials, surface cleaning |
| Contact Time | 24 hours for soaking |
4. Spill Cleanup:
In the event of a small spill, the area should be promptly decontaminated.[6] For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[6]
-
Absorb the spill with absorbent pads.[6]
-
Clean the area with a detergent solution, followed by a 10% bleach solution.[6]
-
Collect all cleanup materials (absorbent pads, gloves, etc.) and dispose of them as hazardous waste.[4][6]
5. Disposal of Animal Waste and Carcasses:
-
Bedding from animal cages is considered contaminated for at least 72 hours after the final administration of this compound.[10] This bedding should be handled with care to minimize aerosolization and disposed of as hazardous waste, typically through incineration.[9]
-
Animal carcasses should be disposed of according to institutional guidelines for hazardous material, which may include incineration.[6][9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can handle and dispose of this compound safely, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
- 1. Streptozotocin | 18883-66-4 [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Streptozotocin - Wikipedia [en.wikipedia.org]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. policies.unc.edu [policies.unc.edu]
- 6. Article - Standard Operating Procedur... [policies.unc.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. unthsc.edu [unthsc.edu]
- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 11. ehs.umich.edu [ehs.umich.edu]
Essential Safety and Operational Guide for Handling Streptozocin
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Streptozocin, a potent chemotherapy agent and a key compound in diabetes research. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research. This compound is classified as a hazardous chemical that is suspected of causing cancer and genetic defects.[1][2][3][4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1] The required PPE varies depending on the specific handling procedure.
| Procedure | Required Personal Protective Equipment |
| General Laboratory Handling | Lab coat, safety glasses or goggles, disposable gloves (double-gloving is recommended).[1][5][6] |
| Weighing and Solution Preparation | Chemical fume hood or Class II Type B biological safety cabinet, lab coat, double nitrile gloves, safety glasses.[1][2][7] A respirator with a P100 filter is required if manipulations occur outside a fume hood.[8] |
| Animal Injections | Class II Type B biosafety cabinet or designated fume hood, lab coat or disposable gown, double gloves, safety glasses.[1][8] Some procedures may require puncture-resistant gloves over nitrile gloves.[2] |
| Handling Animal Cages and Waste | Disposable back-closure gown or protective suit, double gloves, hair covering, overshoes, and safety glasses.[1][2] A respirator may be recommended, especially when handling bedding.[9] |
| Cleaning and Decontamination | Lab coat, double gloves, and safety glasses.[1][5] |
| Spill Cleanup (Minor) | Gown, goggles, and two pairs of nitrile gloves.[7] |
| Spill Cleanup (Major) | Gown, goggles, chemically resistant gloves, and a respirator.[7] |
Standard Operating Procedures
All work with this compound must be conducted in a designated area.[6] The work surface should be covered with a plastic-backed absorbent pad to contain any potential spills.[5][8]
Preparation of this compound Solutions:
-
Always handle solid this compound and prepare solutions inside a certified chemical fume hood or a Class II Type B biological safety cabinet to prevent inhalation of the powder and exposure to aerosols.[1][8]
-
Place an absorbent, plastic-backed pad on the work surface before starting.[8]
-
Wear all required PPE, including double gloves and a lab coat.[1]
-
Carefully weigh the required amount of this compound, avoiding the generation of dust.[1]
-
When transporting this compound, vials should be placed in a secondary, sealed, and labeled non-breakable container.[2][7]
Animal Handling Procedures:
-
Inform animal care staff in advance about the use of this compound.[1][8]
-
Administer this compound to animals within a Class II Type B biosafety cabinet or a designated fume hood.[1][8]
-
Use safety-engineered syringes (e.g., Luer-lock) and do not recap needles.[5][6] Dispose of sharps immediately in a designated sharps container.[1][8]
-
Animals, their waste, and cages are considered hazardous for at least 48 hours after injection.[1][2] Cages must be clearly labeled with a "Chemical Hazard" sign.[2]
-
Cage changes within the first 24-48 hours post-injection should be performed in a biosafety cabinet, and bedding should be handled as hazardous waste.[9]
Spill Management
In the event of a spill, the response procedure depends on the size and nature of the spill.
Minor Spill (Small volume, contained):
-
Alert personnel in the immediate area.[5]
-
Ensure you are wearing appropriate PPE (gown, goggles, double gloves).[7]
-
Cover the spill with absorbent pads or spill kits.[5] For powdered chemical, carefully sweep to avoid dust generation or wet the powder with a suitable solvent before wiping.[5]
-
Collect all contaminated materials and place them in a labeled hazardous waste container.[5]
-
Clean the spill area with a detergent solution followed by water.[5][7]
Major Spill (Large volume, uncontained):
-
Evacuate the area immediately and alert others.[2]
-
Contact the institution's Environmental Health and Safety (EHS) office.[2][5]
-
Restrict access to the area.[9]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[2]
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.[8] Do not dispose of this compound waste down the drain or in regular trash.[5][6]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other disposable materials must be collected in a designated, labeled hazardous waste container.[5][8] Dry waste should be double-bagged in sealable, transparent bags.[1] |
| Liquid Waste | Unused or leftover this compound solutions must be collected for disposal as chemical waste.[8] Collect in a compatible, sealed, and clearly labeled hazardous waste container.[5] |
| Sharps | Needles and syringes must be disposed of in an approved, puncture-resistant sharps container destined for incineration.[5][8] Do not recap or bend needles.[8] |
| Glassware (Reusable) | Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[8] Alternatively, triple rinse with copious amounts of water, deface the label, and dispose of in a cardboard box.[5] |
| Animal Carcasses and Waste | Animal carcasses should be incinerated.[2] Contaminated animal bedding and waste must be collected and disposed of as hazardous waste, especially within the first 48 hours post-administration.[9] |
Exposure Response
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[9] Remove all contaminated clothing.[10] Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[7][11] Seek immediate medical attention from an ophthalmologist.[10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most).[10] Seek immediate medical attention.[11]
All exposures, injuries, or accidents should be reported to the laboratory supervisor and the institution's EHS department as soon as possible.[5]
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. Article - Standard Operating Procedur... [policies.unc.edu]
- 3. policies.unc.edu [policies.unc.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. umdearborn.edu [umdearborn.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. unthsc.edu [unthsc.edu]
- 9. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 10. chemicalbook.com [chemicalbook.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
